N-(4-Methyl-pyridin-2-yl)-isonicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-methylpyridin-2-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-9-2-7-14-11(8-9)15-12(16)10-3-5-13-6-4-10/h2-8H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZSHHJHKPGVJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N 4 Methyl Pyridin 2 Yl Isonicotinamide and Its Structural Analogues
Established Synthetic Pathways for N-Substituted Isonicotinamides
The synthesis of N-substituted isonicotinamides, a class of compounds characterized by a carboxamide linkage between a pyridine-4-carbonyl group and a nitrogen atom, is grounded in fundamental principles of amide bond formation. These methods are adaptable, allowing for the creation of a diverse library of derivatives.
General Synthetic Strategies for Isonicotinamide (B137802) Derivatives
The formation of the amide bond in N-substituted isonicotinamides is typically achieved by coupling isonicotinic acid or its activated derivatives with a primary or secondary amine. A common and efficient method involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. mdpi.comnih.gov This activation is frequently accomplished using reagents like oxalyl chloride or thionyl chloride. mdpi.comnih.govderpharmachemica.com The resulting isonicotinoyl chloride is then reacted with the desired amine in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct and drive the reaction to completion. nih.gov
Alternative one-pot procedures have also been developed. For instance, N-substituted isonicotinamides containing a fused pyran-2-one ring can be synthesized through a transformation involving cyclic 1,3-dicarbonyls, N-(isonicotinoyl)glycine, and one-carbon synthons in acetic anhydride. researchgate.net The versatility of isonicotinamide (isonicotinic acid amide) itself allows it to act as a valuable component in the formation of cocrystals and coordination complexes, which can serve as precursors or models for more complex structures. nih.gov
A general synthetic scheme for N-substituted isonicotinamides is presented below:
| Reactant 1 | Reactant 2 | Coupling/Activating Agent | Base (if applicable) | Product |
| Isonicotinic Acid | Amine (R-NH₂) | Oxalyl Chloride / DMF | Triethylamine | N-R-isonicotinamide |
| Isonicotinic Acid | Amine (R-NH₂) | Thionyl Chloride | Pyridine (B92270) | N-R-isonicotinamide |
Electrophile-Induced Dearomatizing Spirocyclization in N-Arylisonicotinamide Synthesis
A more advanced and powerful strategy for generating structural complexity from N-arylisonicotinamides is electrophile-induced dearomatizing spirocyclization. acs.orgnih.govsigmaaldrich.com This intramolecular reaction transforms flat, aromatic precursors into three-dimensional spirocyclic piperidine (B6355638) structures, which are valuable scaffolds in medicinal chemistry. acs.orgnih.gov
The reaction is initiated by treating an N-arylisonicotinamide with a potent electrophile, such as trifluoromethanesulfonic anhydride. acs.orgnih.gov This activates the pyridine ring, making the 4-position susceptible to nucleophilic attack. The tethered aryl ring then acts as the intramolecular nucleophile, attacking the activated pyridinium (B92312) intermediate to forge the spirocyclic system. acs.orgnih.gov The initial products are spirocyclic dihydropyridines, which can be subsequently reduced to the corresponding spirocyclic piperidines. acs.org This methodology has also been extended to N-alkenyl pyridine carboxamides, which undergo a similar dearomatizing cyclization upon treatment with acylating or sulfonylating agents to yield spirocyclic dihydropyridines. nih.gov
Targeted Synthesis of N-(4-Methyl-pyridin-2-yl)-isonicotinamide and Precursor Molecules
The specific synthesis of this compound relies on the strategic coupling of its two key components: the isonicotinoyl moiety and the 2-amino-4-methylpyridine (B118599) moiety. The synthesis of the latter is a critical prerequisite.
Reported Synthetic Routes for Related N-(4-Methylpyridin-2-yl) Carboxamide Derivatives
The core reaction for synthesizing this compound and its carboxamide relatives is the acylation of the 2-amino group of 2-amino-4-methylpyridine. The general feasibility of this approach is demonstrated by the synthesis of related structures. For example, N-(4-methyl-pyridin-2-yl)-acetamide can be prepared by heating 2-amino-4-methylpyridine with acetic anhydride. Similarly, reacting 2-amino-4-methylpyridine with benzenesulfonyl chloride in a slightly basic medium yields N-(4-Methylpyridin-2-yl)benzenesulfonamide. researchgate.net
Based on these established precedents, the direct synthesis of this compound would involve the reaction of 2-amino-4-methylpyridine with an activated form of isonicotinic acid, such as isonicotinoyl chloride.
General Reaction:
Step 1: Isonicotinic acid + Activating Agent (e.g., SOCl₂) → Isonicotinoyl chloride
Step 2: Isonicotinoyl chloride + 2-Amino-4-methylpyridine → this compound
Synthesis of 2-Amino-4-methylpyridine as a Key Intermediate
2-Amino-4-methylpyridine is a crucial precursor and a versatile intermediate in its own right. acs.orgsolubilityofthings.com While it is commercially available, several synthetic routes have been reported in the chemical literature. sigmaaldrich.com
One patented method describes a multi-step synthesis starting from 2-(4-methylfuran) ethyl formate. google.com This process involves key steps such as ring expansion, hydroxyl chlorination, and dechlorination to produce a crude product. google.com A specific step mentioned is the reaction of 2-amino-3-chloro-4-methylpyridine with benzoic acid in the presence of copper powder at 150 °C to yield the desired 2-amino-4-methylpyridine. google.com The patent also details a purification process involving salification with a dilute acid, extraction with an organic solvent, and subsequent basification to recover the purified product with a purity exceeding 98%. google.com
Strategies for Structural Diversification and Analogue Generation from the N-(4-Methyl-pyridin-2-yl) Moiety
The N-(4-Methyl-pyridin-2-yl) moiety offers several sites for chemical modification, allowing for the generation of a wide array of structural analogues. Diversification can be achieved by modifying the pyridine ring itself or by derivatizing the amide nitrogen.
One prominent strategy involves the functionalization of the pyridine ring at the 6-position. acs.orgnih.gov This can be accomplished by deprotonating the starting material, 2-amino-4-methylpyridine (with a protected amino group), at the 6-position using a strong base like n-butyllithium (n-BuLi). nih.gov The resulting lithiated intermediate is a potent nucleophile that can react with various electrophiles, such as aldehydes (e.g., CH₃CHO), to introduce new substituents. nih.gov
Another approach focuses on the methyl group at the 4-position. The protons on this methyl group are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to generate a carbanion. mdpi.com This nucleophilic species can then be used in reactions, for example, with aromatic nitriles, to build more complex molecular architectures. mdpi.com
Furthermore, once the full N-(4-Methyl-pyridin-2-yl) carboxamide structure is assembled, the amide nitrogen can be a point of diversification, provided it is a secondary amine (N-H). For related sulfonamides, such as N-(4-Methylpyridin-2-yl)benzenesulfonamide, the amide nitrogen has been successfully alkylated or aralkylated using various halides in the presence of a base like lithium hydride. researchgate.net This demonstrates that the amide linkage can serve as a handle for introducing additional structural diversity.
Construction of Chemically Diverse Pyridine-Based Scaffolds
The synthesis of pyridine derivatives, which form the foundational components of this compound, is a cornerstone of heterocyclic chemistry. nih.govnih.gov These methods are crucial for creating the substituted pyridine precursors required for the final amide coupling, such as 2-amino-4-methylpyridine and isonicotinic acid (pyridine-4-carboxylic acid). A variety of synthetic routes allow for the introduction of chemical diversity into the pyridine core. researchgate.net
One of the most classic and versatile methods for pyridine synthesis is the Hantzsch Dihydropyridine (B1217469) Synthesis . This reaction involves a multi-component condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source, followed by an oxidation step to yield the aromatic pyridine ring. mdpi.com A Hantzsch-type strategy has been developed for synthesizing 2,3,5,6-tetrasubstituted pyridines through an oxidative coupling of β-enamine carbonyl compounds with rongalite, which serves as a C1 source for the C-4 position of the pyridine ring. mdpi.com
Modern synthetic approaches have expanded the toolbox for creating pyridine scaffolds. nih.gov For instance, transition-metal-catalyzed reactions, such as rhodium-mediated [4+2] cycloadditions, provide efficient routes to substituted pyridines. researchgate.net Intramolecular C-H bond functionalization has also emerged as a powerful tool for creating complex, multicyclic pyridine derivatives from tethered alkene precursors. nih.gov These advanced methods offer high levels of regioselectivity and functional group tolerance, which are essential for building complex molecules.
The table below summarizes key strategies for constructing pyridine rings, which are precursors to compounds like this compound.
| Synthetic Method | Reactants | Key Features | Relevance |
| Hantzsch Synthesis | Aldehyde, β-Ketoesters, Ammonia | Multicomponent reaction; forms a dihydropyridine intermediate that is subsequently oxidized. mdpi.com | Fundamental method for creating substituted pyridine rings from acyclic precursors. |
| Rongalite-Based Oxidative Coupling | β-Enamine Carbonyls, Rongalite | A Hantzsch-type strategy where Rongalite acts as a C1 unit for the C-4 position. mdpi.com | Offers a facile method with broad functional group tolerance for preparing substituted pyridines. mdpi.com |
| Aza-Diels-Alder Reaction | Dienes, Imines | A [4+2] cycloaddition reaction to form tetrahydropyridine (B1245486) intermediates. | Important for constructing the six-membered heterocyclic ring with nitrogen. |
| Intramolecular C-H Functionalization | Pyridines with tethered alkenes | Rhodium-catalyzed cyclization provides access to complex bicyclic and tricyclic pyridines. nih.gov | Advanced method for building fused ring systems onto a pyridine core. nih.gov |
Derivatization via Coupling Reactions and Functional Group Transformations in Pyridine Derivatives
Once the basic pyridine scaffold is assembled, its further derivatization is key to generating structural analogues of this compound. The pyridine ring, being electron-deficient, has a unique reactivity profile that can be exploited for various transformations. researchgate.net Methodologies for functionalizing and derivatizing pyridines have gained significant attention, with numerous transition-metal-free and metal-catalyzed reactions being developed. researchgate.netjiaolei.group
Cross-coupling reactions are paramount for creating C-C and C-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are widely used to introduce aryl, vinyl, or alkynyl groups onto pyridine rings, typically starting from halopyridines. Decarboxylative cross-coupling reactions have also been developed, allowing for the synthesis of 3- or 4-arylpyridines from pyridyl carboxylates and aryl bromides. mdpi.com
C-H bond functionalization represents a more atom-economical approach, avoiding the need for pre-functionalized starting materials. nih.gov Transition metals, including rhodium and palladium, can catalyze the direct alkylation, arylation, or amination of pyridine C-H bonds. nih.govnih.gov For example, rhodium-catalyzed C2-monoalkylation of 2,6-unsubstituted pyridines with alkenes has been reported with excellent yields. nih.gov Late-stage functionalization can also be achieved through a combination of fluorination and subsequent nucleophilic aromatic substitution (SNAr) of the installed fluoride, allowing for the introduction of a diverse array of nitrogen, oxygen, sulfur, or carbon-based functional groups. acs.org
Other functional group transformations include:
Radical Reactions: Pyridine functionalization can occur through radical addition or radical-radical coupling reactions. jiaolei.group
Halogenation: Electrophilic aromatic substitution for halogenation on the pyridine ring can be challenging due to the ring's electron deficiency but is achievable under specific conditions. researchgate.net
"Halogen Dance" Rearrangement: This transformation involves the base-catalyzed migration of a halogen atom around the pyridine ring, providing access to isomers that are difficult to synthesize directly. wikipedia.org
The following table details common derivatization reactions applicable to pyridine scaffolds.
| Reaction Type | Catalyst/Reagent | Transformation | Example Application |
| Suzuki-Miyaura Coupling | Pd Catalyst, Base | Halopyridine + Boronic Acid → Arylpyridine | Arylation of a bromo-isonicotinamide derivative. |
| Heck Coupling | Pd Catalyst, Base | Halopyridine + Alkene → Alkenylpyridine | Introduction of a vinyl group onto the 4-methylpyridine (B42270) ring. |
| C-H Alkylation | Rh-Al Catalyst | Pyridine + Alkene → Alkylpyridine | Direct alkylation at the C2-position of a pyridine ring. nih.gov |
| SNAr of Fluoropyridines | Nucleophile | 2-Fluoropyridine + Nu-H → 2-Nu-Pyridine | Late-stage introduction of amines, alcohols, or thiols. acs.org |
| Radical Addition | Radical Initiator | Pyridine + Radical Source → Substituted Pyridine | Functionalization via transition-metal-free pathways. researchgate.netjiaolei.group |
Formation of Metal Complexes with Related Pyridine and Nicotinamide (B372718) Ligands
The nitrogen atom in the pyridine ring and the amide group of nicotinamide and its isomers, like isonicotinamide, are excellent donor sites for coordination with metal ions. dergipark.org.tr This allows this compound and its analogues to act as ligands, forming a wide variety of transition metal complexes. iucr.orgnih.gov The study of these complexes is crucial for understanding their structural diversity, electronic properties, and potential applications in areas like catalysis. nih.govacs.org
Pyridine derivatives typically coordinate to metal centers through the lone pair of electrons on the nitrogen atom. dergipark.org.triucr.org In ligands like nicotinamide or isonicotinamide, coordination can occur through the pyridine nitrogen, the amide oxygen, or both, leading to monodentate or bidentate chelation. The mode of coordination is influenced by factors such as the metal ion, the other ligands present, and the position of the amide group on the pyridine ring (e.g., nicotinamide vs. isonicotinamide). iucr.org
For example, studies on transition metal complexes with nicotinamide and isonicotinamide as co-ligands have revealed significant structural diversity. iucr.org
Nickel(II) and Cobalt(II) generally form octahedral complexes, often with a formula of MX₂L₄, where M is the metal, X is an anion like thiocyanate, and L is the pyridine derivative ligand. iucr.org
Zinc(II) shows a preference for tetrahedral coordination, resulting in MX₂L₂ crystals. iucr.org
Copper(II) complexes with nicotinamide have also been synthesized and characterized. dergipark.org.tr
| Metal Ion | Typical Ligands | Common Coordination Geometry | Structural Features |
| Ni(II) | Isonicotinamide, Thiocyanate | Octahedral (MX₂L₄) | Can form varied frameworks, including spiral and herringbone arrangements. iucr.org |
| Co(II) | Nicotinamide, Thiocyanate | Octahedral (MX₂L₄) | Can form robust frameworks with predictable linear arrangements of ligands. iucr.org |
| Zn(II) | Pyridine derivatives, Chloride | Tetrahedral (MX₂L₂) | Shows a preference for lower coordination numbers compared to Ni(II) and Co(II). iucr.org |
| Cu(II) | Nicotinamide, Acetylsalicylate | Octahedral | Forms mixed-ligand complexes. dergipark.org.tr |
| Pd(II) | 4-Substituted Pyridines, Nitrate/Chloride | Square Planar ([PdL₄]²⁺ or [PdL₂Y₂]) | Functionalization of the pyridine ligand significantly changes the physicochemical properties. nih.govacs.org |
Mechanistic Investigations and Molecular Target Identification for N 4 Methyl Pyridin 2 Yl Isonicotinamide and Analogues
Putative Biological Pathways and Enzyme Systems Modulated by Related Isonicotinamide (B137802) and Pyridine (B92270) Derivatives
The structural backbone of N-(4-Methyl-pyridin-2-yl)-isonicotinamide is a recurring motif in a variety of biologically active compounds. Research into analogous structures has implicated this chemotype in the modulation of several key enzymatic and signaling pathways.
Inhibition of Bacterial Phosphopantetheinyl Transferase (PPTase) by Related N-(4-Methylpyridin-2-yl) Chemotypes
Phosphopantetheinyl transferases (PPTases) are essential enzymes in bacteria, responsible for the post-translational modification of carrier proteins involved in the biosynthesis of fatty acids, polyketides, and nonribosomal peptides. The N-(4-methylpyridin-2-yl) moiety is a key feature in a class of compounds investigated for their inhibitory activity against bacterial PPTases. These chemotypes are of interest as they can disrupt vital metabolic pathways in pathogenic bacteria.
Modulation of Glycogen (B147801) Synthase Kinase-3 (GSK-3) Activity by Isonicotinamide Scaffolds
The isonicotinamide core of this compound is a well-established scaffold for the development of potent and selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3). nih.gov GSK-3 is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation has been linked to various diseases, including neurodegenerative disorders and cancer. rsc.org
Structure-activity relationship (SAR) studies on isonicotinamide-based GSK-3 inhibitors have revealed that modifications to the pyridine ring and the amide linker significantly influence inhibitory potency and selectivity. nih.gov For instance, the substitution pattern on the pyridine ring can be optimized to enhance interactions with the ATP-binding pocket of GSK-3.
| Compound | Modification | GSK-3β IC50 (nM) |
|---|---|---|
| Analog 1 | 2-amino-N-(pyridin-3-yl)isonicotinamide | 15 |
| Analog 2 | 2-amino-N-(4-methoxypyridin-3-yl)isonicotinamide | 5 |
| Analog 3 | 2-amino-N-(4-(dimethylamino)pyridin-3-yl)isonicotinamide | 3 |
This table presents a selection of isonicotinamide analogues and their corresponding GSK-3β inhibitory activities, illustrating the impact of substitutions on potency. The data is representative of findings in the field and is for illustrative purposes.
β-Lactamase Inhibition by N-(4-Methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues
A significant area of research for N-(4-methylpyridin-2-yl) containing compounds is in combating antibiotic resistance. Analogues such as N-(4-methylpyridin-2-yl) thiophene-2-carboxamides have been identified as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. mdpi.com
These compounds have shown promising activity against extended-spectrum β-lactamase (ESBL) producing bacteria. nih.govresearchgate.net The proposed mechanism involves the interaction of the compound with the active site of the β-lactamase, preventing the hydrolysis of the β-lactam ring of co-administered antibiotics.
| Compound | Modification on Thiophene (B33073) Ring | Antibacterial Activity (Inhibition Zone in mm) |
|---|---|---|
| Analog 4a | 5-(phenyl) | 22 |
| Analog 4c | 5-(4-chlorophenyl) | 25 |
| Analog 4e | 5-(4-methoxyphenyl) | 18 |
This table showcases the antibacterial activity of various N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues against an ESBL-producing E. coli strain, highlighting the influence of the substituent on the thiophene ring. mdpi.com
Potential Interactions with Receptor Tyrosine Kinases (e.g., VEGFR2) based on Structural Similarities
The pyridine moiety is a common feature in many kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis. nih.gov The structural similarity of this compound to known pyridine-derived VEGFR2 inhibitors suggests a potential for interaction with this class of enzymes. nih.gov
Novel pyridine-derived compounds have demonstrated potent inhibition of VEGFR2. researchgate.net The mechanism of action for these inhibitors typically involves binding to the ATP-binding site in the kinase domain of VEGFR2, thereby blocking the downstream signaling pathways that lead to endothelial cell proliferation and migration.
| Compound | VEGFR2 IC50 (µM) |
|---|---|
| Pyridine Derivative 10 | 0.12 |
| Pyridine Derivative 8 | 0.13 |
| Pyridine Derivative 9 | 0.13 |
| Sorafenib (Reference) | 0.10 |
This table presents the VEGFR2 inhibitory activity of several pyridine derivatives, demonstrating potencies comparable to the known inhibitor Sorafenib. nih.govresearchgate.net
Androgen Receptor Signaling Modulation by Related Nicotinamide (B372718) Derivatives
Nicotinamide, a structural component of this compound, has been shown to modulate androgen receptor (AR) signaling. nih.gov The androgen receptor is a crucial driver of prostate cancer, and its modulation is a key therapeutic strategy.
Studies have indicated that nicotinamide can influence AR expression. For example, the addition of nicotinamide to prostate cancer cell lines has been observed to induce the accumulation of the androgen receptor. nih.gov This suggests that nicotinamide derivatives could potentially interfere with the hormonal control of AR function, although the precise mechanism and the direct applicability to this compound require further investigation. Research has shown that nicotinamide treatment can affect the expression of genes in the adenylyl cyclase family, which may in turn impact cAMP levels and androgen synthesis. nih.gov
Characterization of Molecular Mechanisms of Action (MOA) and Allosteric Modulation in Structural Analogues
The molecular mechanism of action for compounds related to this compound can also involve allosteric modulation. Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. wikipedia.org
Nicotinamide and its derivatives have been identified as allosteric modulators of certain enzymes. For instance, novel positive allosteric modulators (PAMs) of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NAD+ biosynthesis, have been discovered. nih.govnih.govresearchgate.net These PAMs bind to a rear channel of the enzyme, regulating the binding and turnover of nicotinamide. nih.govnih.gov This mechanism of allosteric activation provides a basis for understanding how structural analogues of this compound might exert their biological effects through non-competitive mechanisms. The ability of a molecule to act as a positive, negative, or silent allosteric modulator depends on its specific interactions with the allosteric site and the conformational changes it induces in the target protein. mdpi.com
Allosteric Inhibition Mechanisms Demonstrated by Related Compounds
Allosteric inhibition represents a key mechanism through which the activity of a biological target is modulated. This mode of inhibition involves the binding of a ligand to a site on the protein that is distinct from the active site, inducing a conformational change that alters the protein's activity. Several compounds structurally related to this compound have been identified as allosteric inhibitors of various enzymes.
A notable example is the discovery of a novel series of substituted pyridine carboxamide derivatives that act as potent allosteric inhibitors of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2). researchgate.net SHP2 is a critical regulator of proliferation pathways and immune checkpoint signaling in various cancers. researchgate.net The allosteric inhibitors bind to a pocket that is spatially distinct from the active site of the phosphatase, leading to the stabilization of an auto-inhibited conformation of the enzyme. This prevents the catalytic domain from accessing its substrates, thereby downregulating the RAS-RAF-ERK signaling pathway. researchgate.net
Similarly, N-pyridin-2-yl benzamide (B126) analogues have been designed and evaluated as allosteric activators of glucokinase (GK). nih.gov Glucokinase plays a crucial role in maintaining blood glucose homeostasis, and its allosteric activation enhances glucose metabolism. nih.gov These compounds bind to an allosteric site on the enzyme, inducing a conformational change that increases its catalytic activity. nih.gov These findings underscore the potential for pyridine-based scaffolds, such as that in this compound, to function as allosteric modulators of protein function.
Noncompetitive Inhibition Profiles with Enzyme Substrates
Noncompetitive inhibition is a type of enzyme inhibition where the inhibitor reduces the maximal rate of the enzyme's reaction (Vmax) without affecting the substrate concentration at which the reaction rate is half of Vmax (Km). This occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex with equal affinity.
Several pyridine derivatives have demonstrated noncompetitive inhibition profiles against various enzymes. For instance, certain nicotinic acid derivatives have been identified as novel noncompetitive inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. acs.org Mechanistic studies revealed that these compounds bind to a site other than the active site, thereby reducing the enzyme's catalytic efficiency without competing with the substrate. acs.org
Furthermore, a study on pyridine-quinoline hybrids identified compounds that act as both competitive and non-competitive inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cancer. nih.govresearchgate.net The mixed-type inhibition suggests that these molecules can bind to both the free enzyme and the enzyme-substrate complex, likely at a site that partially overlaps with the substrate-binding site or at an allosteric site that influences the catalytic activity. nih.govresearchgate.net Research on pyridine diamine derivatives as cholinesterase inhibitors also revealed a mixed inhibition mechanism, suggesting interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. acs.org
| Compound Class | Target Enzyme(s) | Inhibition Profile | Reference |
| Nicotinic Acid Derivatives | α-amylase, α-glucosidase | Noncompetitive | acs.org |
| Pyridine-Quinoline Hybrids | PIM-1 Kinase | Competitive and Noncompetitive | nih.govresearchgate.net |
| Pyridine Diamine Derivatives | Cholinesterases | Mixed | acs.org |
High-Resolution Analysis of Ligand-Target Binding Interactions and Active Site Recognition
Understanding the precise molecular interactions between a ligand and its target protein is fundamental for rational drug design and optimization. High-resolution techniques such as X-ray crystallography and computational modeling have been employed to elucidate the binding modes of pyridine-based inhibitors.
Elucidation of Specific Binding Pocket Residues and Key Interactions (Hydrogen Bonding, Hydrophobic Interactions)
Detailed structural studies of pyridine derivatives in complex with their protein targets have revealed the specific amino acid residues and the nature of the interactions that govern binding affinity and selectivity. For example, in the case of 4-substituted pyridine-3-sulfonamides as carbonic anhydrase inhibitors, the binding pocket is characterized by both lipophilic and hydrophilic regions. mdpi.com
The lipophilic region is formed by residues such as Ile91, Phe131, Val121, Leu198, and Trp209, while the hydrophilic region includes residues like Asn62, His64, and Gln92. mdpi.com The sulfonamide group of the inhibitors coordinates with the zinc ion in the active site, a hallmark of carbonic anhydrase inhibitors. Furthermore, the pyridine and triazole rings of the inhibitors form key hydrogen bonds and van der Waals interactions with residues in the active site. For instance, the triazole nitrogens can interact with Trp5, Asn62, and His64, and in some cases, a sulfur atom in a linker can form a hydrogen bond with the hydroxyl group of Thr200. mdpi.com
| Interaction Type | Interacting Residues (Example: Carbonic Anhydrase) |
| Hydrophobic | Ile91, Phe131, Val121, Leu198, Trp209 |
| Hydrophilic/Hydrogen Bonding | Asn62, His64, Gln92, Trp5, Thr200 |
Investigation of Conformational Changes and Loop Interactions in Target Proteins upon Binding
The binding of a ligand to a protein can induce significant conformational changes in the protein structure. These changes can range from subtle side-chain rearrangements to large-scale domain movements and are often critical for the inhibitor's mechanism of action.
For instance, certain 2-aminopyridine-based kinase inhibitors have been shown to promote a folded conformation of the P-loop (phosphate-binding loop), a flexible region of the kinase domain that is crucial for ATP binding and catalysis. acs.org In its folded state, the P-loop can form favorable interactions with the inhibitor, thereby stabilizing the inhibitor-protein complex. This induced-fit mechanism can contribute to the high affinity and selectivity of the inhibitor.
In the case of allosteric inhibitors, such as the pyridine carboxamide derivatives targeting SHP2, the binding event stabilizes an inactive conformation of the enzyme. researchgate.net This involves significant conformational rearrangements that prevent the catalytic domain from adopting its active state. The elucidation of these conformational changes is paramount for understanding the allosteric mechanism and for the design of more effective modulators.
Computational Chemistry and Cheminformatics in the Study of N 4 Methyl Pyridin 2 Yl Isonicotinamide
Applications of Molecular Docking and Dynamics Simulations for Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between a ligand, such as N-(4-Methyl-pyridin-2-yl)-isonicotinamide, and its biological target at an atomic level.
Prediction of Ligand-Target Binding Poses and Affinities
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This technique is instrumental in predicting the binding mode and estimating the binding affinity of a ligand to its target protein. For derivatives of isonicotinamide (B137802), docking studies have been crucial in elucidating their potential as inhibitors for various enzymes. For instance, in a study on isonicotinamide-based inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), molecular docking was employed to understand the binding interactions within the active site of the enzyme. rsc.org
The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the strength of the interaction. These scores are calculated based on the intermolecular forces such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein. Lower binding energy values typically indicate a more stable and potent inhibitor. Machine learning models, including gradient boosting, can be trained on data from co-crystal structures to predict binding affinities with high accuracy. nih.gov
Molecular dynamics (MD) simulations further refine the predictions from molecular docking by providing a dynamic view of the ligand-protein complex over time. rsc.org These simulations, which can span from nanoseconds to microseconds, allow for the observation of conformational changes in both the ligand and the protein upon binding, leading to a more accurate assessment of the stability of the complex and the binding free energy. mdpi.com For example, MD simulations of nicotinamide (B372718) analogue inhibitors of VEGFR-2 have been used to confirm the stability of the ligand within the active site and to analyze the dynamic behavior of the complex. mdpi.comnih.gov
Table 1: Representative Binding Affinities of Related Amide Derivatives from Docking Studies
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interactions |
| Isonicotinamide Derivatives | Glycogen Synthase Kinase-3β (GSK-3β) | -8.5 to -10.2 | Hydrogen bonds, hydrophobic interactions |
| Nicotinamide Derivatives | VEGFR-2 | -7.8 to -9.5 | Hydrogen bonds with key residues, pi-pi stacking |
| Pyridine (B92270) Carboxamide Derivatives | JNK1 | -6.5 to -8.1 | Hinge region interactions |
Note: The data presented in this table is illustrative and compiled from various studies on related amide derivatives. The specific values can vary based on the computational methods and target proteins used.
Identification of Crucial Amino Acid Residues Involved in Molecular Recognition
A significant outcome of molecular docking and MD simulations is the identification of key amino acid residues in the target's active site that are critical for molecular recognition and binding. These residues form essential interactions with the ligand, anchoring it in the correct orientation and contributing significantly to the binding affinity.
For instance, in studies of nicotinamide derivatives targeting VEGFR-2, amino acid residues such as Cys919, Asp1046, and Glu885 have been identified as crucial for forming hydrogen bonds with the inhibitors. mdpi.comnih.gov Similarly, hydrophobic interactions with residues like Val847 and Leu1035 are often observed to be important for the stable binding of these ligands. mdpi.com The identification of these key residues provides a roadmap for the rational design of new derivatives with improved potency and selectivity. By modifying the ligand to enhance its interactions with these specific amino acid residues, it is possible to design more effective inhibitors.
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Generation
Predictive modeling techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore generation are essential tools in modern drug discovery for understanding the relationship between the chemical structure of a compound and its biological activity.
Derivation of QSAR Models for Potency and Selectivity Prediction in Related Amide Derivatives
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are developed by correlating physicochemical properties or structural features of the molecules (descriptors) with their experimentally determined activities.
For amide derivatives, QSAR models have been successfully developed to predict their inhibitory potency against various targets. researchgate.net For example, 3D-QSAR studies on isonicotinamide-based GSK-3β inhibitors have utilized techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. rsc.org These models generated statistically significant correlations (r² values) and good predictive power (q² values), indicating their reliability in forecasting the activity of new compounds. rsc.org The contour maps generated from these models highlight the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity, thus guiding the design of more potent analogs. rsc.org
QSAR models can also be developed using machine learning algorithms such as support vector regression and random forest, which can handle complex and non-linear relationships between molecular descriptors and biological activity. nih.gov
Table 2: Statistical Parameters of a Representative 3D-QSAR Model for Isonicotinamide Derivatives
| Parameter | CoMFA | CoMSIA |
| q² (cross-validated r²) | 0.505 | 0.544 |
| r² (non-cross-validated r²) | 0.935 | 0.970 |
| F value | 138.934 | 212.137 |
| Standard Error of Estimate (SEE) | 0.195 | 0.136 |
| Predictive r² (r²_pred) | 0.914 | 0.850 |
Source: Adapted from a study on isonicotinamide-based GSK-3β inhibitors. rsc.org
Development of Pharmacophore Models to Guide Analog Design
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. youtube.com Pharmacophore models can be generated based on the structure of a known ligand (ligand-based) or the structure of the target's active site (structure-based). nih.gov
These models typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups, arranged in a specific three-dimensional geometry. researchgate.net Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases to identify novel compounds that match the pharmacophoric features and are likely to be active. nih.govresearchgate.net
For nicotinamide and related derivatives, pharmacophore models have been instrumental in the discovery of new inhibitors for targets like VEGFR-2. nih.gov These models help in understanding the key interaction points and guiding the design of new analogs with improved binding characteristics.
In Silico Screening and Library Design for Novel this compound Derivatives
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach is much faster and more cost-effective than traditional high-throughput screening.
Virtual screening can be performed using either ligand-based or structure-based methods. Ligand-based virtual screening uses the knowledge of known active molecules, often in the form of a pharmacophore model or a 2D similarity search, to identify new compounds with similar properties. nih.gov Structure-based virtual screening, on the other hand, utilizes the 3D structure of the target protein to dock a library of compounds into the active site and score their potential binding affinities. nih.gov
For the discovery of novel derivatives of this compound, a hierarchical virtual screening approach can be employed. This involves an initial rapid screening of a large database using a pharmacophore model, followed by a more computationally intensive molecular docking of the hit compounds. dovepress.com The top-scoring compounds from docking can then be subjected to MD simulations to assess their binding stability before being selected for chemical synthesis and biological evaluation. nih.gov
Furthermore, computational methods can be used to design focused libraries of novel this compound derivatives. By starting with the core scaffold, various substituents can be computationally added and their properties (e.g., ADMET - absorption, distribution, metabolism, excretion, and toxicity) and predicted activities can be evaluated to prioritize the synthesis of the most promising candidates. nih.gov This rational design approach significantly enhances the efficiency of the drug discovery process.
High-Throughput Virtual Screening (HTVS) for Identification of Novel Scaffolds
High-Throughput Virtual Screening (HTVS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. While specific HTVS campaigns centered on this compound are not extensively documented in public literature, the methodology provides a clear framework for how its therapeutic potential or that of its analogues could be explored.
The process begins with the three-dimensional structure of a biological target of interest. A screening library, which can contain millions of compounds, is then computationally docked into the target's binding site. Scoring functions are used to estimate the binding affinity of each compound, and those with the best scores are ranked as "hits."
For a compound like this compound, an HTVS study could be used in two primary ways:
As a Query Scaffold: The isonicotinamide core is a known feature in various biologically active molecules. HTVS could be employed to screen large compound databases for molecules that share this core scaffold but have diverse substitutions, potentially identifying novel derivatives with improved activity or different target profiles.
As a Library Member: this compound would be included within a larger chemical library to be screened against various biological targets. For instance, libraries of pyridine-containing compounds have been screened to discover inhibitors for targets ranging from enzymes to protein-protein interactions. nih.govku.edu
The success of an HTVS campaign is dependent on the quality of the compound library and the accuracy of the docking and scoring algorithms. A hypothetical hit list from a virtual screen might be presented as follows, where compounds are ranked based on their predicted binding energy.
| Rank | Compound ID | Docking Score (kcal/mol) | Key Interactions Predicted |
|---|---|---|---|
| 1 | ZINC12345678 | -10.2 | Hydrogen bond with SER-24, Pi-stacking with PHE-88 |
| 2 | CHEMBL98765 | -9.8 | Hydrogen bond with LYS-112, Hydrophobic interaction with LEU-21 |
| 3 | This compound | -9.5 | Hydrogen bond with ASN-25, Pi-stacking with TYR-90 |
| 4 | AKOS001234 | -9.1 | Hydrophobic interaction with VAL-45 |
Leveraging Cheminformatics Databases (e.g., ChEMBL, PubChem) for Data Mining and Analysis
Cheminformatics databases such as PubChem and ChEMBL are critical resources for modern chemical and biological research. They store vast amounts of data, linking chemical structures to biological activities, literature, and patents. Data mining these resources allows researchers to analyze structure-activity relationships (SAR), predict the properties of new compounds, and identify potential research directions.
For this compound (CAS No. 329042-35-5), these databases serve as a primary source for fundamental physicochemical properties and identifiers, even if extensive biological activity data is not available. 001chemical.combldpharm.com A researcher can retrieve key computed properties that are essential for evaluating its drug-likeness and potential for further development.
A typical data profile for a compound like this compound extracted or computed from these databases would include the information shown in the table below.
| Property/Identifier | Value | Source/Method |
|---|---|---|
| Molecular Formula | C12H11N3O | - |
| Molecular Weight | 213.24 g/mol | - |
| CAS Number | 329042-35-5 | - |
| SMILES | Cc1cc(NC(=O)c2ccncc2)ncn1 | - |
| XLogP3 (Computed) | 2.1 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bonds | 2 | PubChem |
Beyond retrieving properties for a single molecule, cheminformatics tools allow for powerful similarity and substructure searches. Using the structure of this compound as a query, a researcher can mine databases like ChEMBL to find structurally related compounds. This is a crucial step for:
Scaffold Hopping: Identifying compounds with different core structures but similar 3D shapes and properties.
SAR Expansion: Finding all tested analogues of the query compound to build a comprehensive understanding of how structural modifications affect biological activity.
Target Prediction: Identifying proteins that are modulated by compounds structurally similar to the query, thereby predicting potential biological targets for this compound.
While this specific compound may not have a rich dataset of associated bioactivities, the principles of data mining allow researchers to leverage the wealth of information available for related isonicotinamide and pyridine derivatives to infer potential applications and guide future experimental work.
Academic Research Applications and Translational Potential of N 4 Methyl Pyridin 2 Yl Isonicotinamide
Utility as a Chemical Probe for Fundamental Biological Processes
Chemical probes are essential small molecules used to study and manipulate biological systems, often by interacting with a specific protein target. The nicotinamide (B372718) scaffold, a core component of N-(4-Methyl-pyridin-2-yl)-isonicotinamide, is crucial in this domain, particularly in the development of enzyme inhibitors.
While specific research detailing this compound as a tool compound is not extensively documented, the broader class of nicotinamide derivatives serves as a valuable precedent. These compounds are frequently employed to investigate the function of specific proteins. For instance, nicotinamide derivatives have been central to developing selective inhibitors for challenging targets like the pseudokinase domains of enzymes.
A notable example is the discovery of allosteric inhibitors for Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family involved in pro-inflammatory cytokine signaling. researchgate.net Researchers identified a nicotinamide hit compound through high-throughput screening that targeted the TYK2 pseudokinase (JH2) domain. researchgate.net By optimizing this initial hit, potent and highly selective inhibitors were developed. These tool compounds allowed for the pharmacological interrogation of the TYK2 signaling pathway, demonstrating that targeting the pseudokinase domain can effectively block cytokine signaling in cellular assays. researchgate.net This work showcases how a nicotinamide-based chemical probe can be used to elucidate the function of a specific protein domain and validate it as a therapeutic target.
Biochemical and cell-based assays are fundamental to drug discovery and molecular biology, providing platforms to measure the activity of a compound on a molecular target or its effect on cellular processes. Nicotinamide derivatives are frequently utilized in these assays to determine potency, selectivity, and mechanism of action.
Cell-based assays can measure a wide range of cellular responses, including proliferation, cytotoxicity, apoptosis, and the activation of specific signaling pathways. vela-labs.atcorning.com For example, in the development of the aforementioned TYK2 inhibitors, compounds were evaluated in cellular assays that measured their ability to inhibit signaling from IL-23 and IFNα, cytokines that depend on TYK2 function. researchgate.net Such assays are critical for confirming that the biochemical activity of a compound translates into a desired effect in a complex cellular environment. The structural features of this compound make it a candidate for inclusion in screening libraries for similar cell-based and biochemical assays to identify new biological activities.
Role in the Discovery and Optimization of Novel Therapeutic Leads
The structural components of this compound—the pyridine (B92270) ring and the isonicotinamide (B137802) core—are considered "privileged scaffolds" in medicinal chemistry due to their recurrence in approved drugs and biologically active compounds.
The rise of drug-resistant bacteria necessitates the discovery of novel antimicrobial agents. The N-(4-methylpyridin-2-yl) moiety, combined with a carboxamide linker, has been investigated for its antibacterial potential. A study focused on synthetic N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues, which are structurally related to this compound, tested their efficacy against extended-spectrum β-lactamase (ESBL) producing Escherichia coli. mdpi.comnih.gov ESBL-producing bacteria are resistant to many common penicillin and cephalosporin antibiotics.
In this research, several analogues demonstrated promising antibacterial activity against a clinical strain of ESBL-producing E. coli ST131. mdpi.comnih.gov Molecular docking studies suggested that these compounds could interact with and inhibit the β-lactamase enzyme, thus overcoming a key resistance mechanism. mdpi.com The findings highlight the potential of the N-(4-methylpyridin-2-yl) scaffold as a foundation for developing new agents to combat drug-resistant bacterial infections. mdpi.com Further supporting this, other studies have synthesized and screened different isonicotinamide derivatives that showed activity against bacteria like Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. researchgate.net
Table 1: Antibacterial Activity of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues
| Compound | Target Organism | Key Finding |
|---|---|---|
| Analogue 4a | ESBL-producing E. coli ST131 | Exhibited high activity and demonstrated the best fit and interactions with the binding pocket of the β-lactamase enzyme in docking studies. mdpi.com |
| Analogue 4c | ESBL-producing E. coli ST131 | Showed high activity and was identified as a potent inhibitor against the target β-lactamase enzyme. mdpi.com |
Nicotinamide derivatives have also emerged as a promising class of compounds for the development of new antifungal agents. nih.govnih.gov Research has shown that these molecules can be effective against a range of fungal pathogens, including those affecting plants and humans.
One study reported the synthesis of nicotinamide derivatives containing a 1,3,4-oxadiazole moiety, which displayed weak to moderate antifungal activities against plant pathogens such as Gibberella zeae and Fusarium oxysporum. nih.gov Another area of investigation involves modifying the structure of existing fungicides, like boscalid, to create novel nicotinamide derivatives with enhanced fungicidal properties. nih.gov Furthermore, research into N-pyridin-2-yl substituted acetamides revealed compounds with better antifungal activity against Candida albicans and Aspergillus niger than the reference drug fluconazole. researchgate.net These studies demonstrate that the nicotinamide scaffold is a versatile starting point for designing new fungicides with diverse applications.
Table 2: Examples of Antifungal Nicotinamide Derivatives
| Derivative Class | Target Fungi | Reported Activity |
|---|---|---|
| Nicotinamides containing 1,3,4-oxadiazole | G. zeae, F. oxysporum, C. mandshurica | Weak to moderate antifungal activity. nih.gov |
| N-(thiophen-2-yl) nicotinamides | Various agricultural fungi | Designed as novel compounds with potential fungicidal activity. mdpi.com |
| N-pyridin-2-yl substituted acetamides | Candida albicans, Aspergillus niger | Showed potent activity, with some compounds having MIC values of 0.224 mg/mL and 0.190 mg/mL, respectively. researchgate.net |
| Boscalid modifications | C. albicans (including fluconazole-resistant isolates) | Compound 16g was highly active with MIC values of 0.125–1 μg/mL against resistant strains. nih.gov |
The pyridine nucleus is a cornerstone in the development of anticancer therapeutics, found in numerous approved drugs. ijpsonline.comchemijournal.comnih.gov Pyridine-containing compounds exert their anticancer effects through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization. ijpsonline.comchemijournal.com The isonicotinamide scaffold, as a pyridine derivative, is also actively being investigated for its potential in oncology.
Recent studies have focused on designing and synthesizing novel nicotinamide derivatives as potential anticancer agents. For example, a series of new nicotinamide derivatives were designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in tumor angiogenesis. nih.govmdpi.com Several of these compounds showed promising cytotoxic effects against human colon (HCT-116) and liver (HepG-2) cancer cell lines, with IC₅₀ values in the micromolar range. nih.gov One compound, in particular, exhibited an IC₅₀ of 9.8 µM against HepG-2 cells, comparable to the approved drug sorafenib. nih.gov Other research has explored different nicotinamide derivatives that showed selective cytotoxicity against breast cancer cells (MCF-7). niscpr.res.in These findings underscore the significant potential of isonicotinamide and pyridine scaffolds as foundational structures for the discovery of next-generation cancer therapies. dntb.gov.ua
Table 3: Anticancer Activity of Selected Pyridine and Nicotinamide Derivatives
| Compound/Derivative Class | Target Cell Line(s) | Mechanism/Target | Reported IC₅₀ Value |
|---|---|---|---|
| Nicotinamide Derivative 10 | HCT-116 (Colon), HepG-2 (Liver) | VEGFR-2 Inhibition | 15.4 µM (HCT-116), 9.8 µM (HepG-2) nih.gov |
| Nicotinamide Derivative 7 | HCT-116 (Colon), HepG-2 (Liver) | VEGFR-2 Inhibition | 15.7 µM (HCT-116), 15.5 µM (HepG-2) nih.gov |
| Nicotinamide Derivative N4 | MCF-7 (Breast) | Cytotoxicity | 12.1 µM niscpr.res.in |
| Flavonoid-based amide 7t | MDA-MB-231 (Breast) | PI3K/AKT Pathway Regulation | 1.76 µM nih.gov |
| Steroidal pyridine 8 | PC-3 (Prostate) | Growth Inhibition | 1.55 µM ijpsonline.com |
Development as Anti-inflammatory and Antiviral Compounds
The pyridine nucleus is a prominent structural motif in a multitude of natural products and synthetic drugs, exhibiting a wide range of biological activities, including anti-inflammatory and antiviral properties. nih.govmdpi.com Compounds derived from isonicotinic acid, a core component of this compound, have shown notable potential as anti-inflammatory agents. nih.gov Research into isonicotinic acid derivatives has highlighted their ability to act as potent inhibitors of Reactive Oxygen Species (ROS), a key factor in inflammation. nih.gov The anti-inflammatory mechanism of such compounds is often linked to their ability to inhibit enzymes like Cyclooxygenase-2 (COX-2). nih.gov Computational docking studies on isonicotinic acid derivatives have demonstrated good binding affinity with the COX-2 enzyme, suggesting a potential mechanism for their anti-inflammatory effects. nih.gov
While direct studies on the antiviral activity of this compound are not extensively documented, the broader class of pyridine-containing compounds is recognized for its therapeutic potential against various viruses. mdpi.com The search for new antimicrobial and antiviral agents has intensified, particularly in the context of global health threats, making pyridine derivatives a subject of ongoing research. mdpi.comnih.gov The efficacy of such compounds is often attributed to the unique electronic and structural properties conferred by the pyridine ring. mdpi.com The development of novel therapeutics often involves combining antiviral and anti-inflammatory strategies, as viral infections frequently trigger inflammatory responses. nih.govccjm.org Natural compounds with both anti-inflammatory and antiviral properties, such as resveratrol, often target common signaling pathways like NF-κB, which is a key regulator of the inflammatory response. nih.gov
| Compound Class | Biological Activity | Mechanism of Action |
| Isonicotinic Acid Derivatives | Anti-inflammatory | Inhibition of Reactive Oxygen Species (ROS); Potential COX-2 enzyme inhibition. nih.gov |
| Pyridine Derivatives | Antiviral, Antimicrobial | Varies depending on the specific compound and viral/microbial target. mdpi.com |
| Thiazole Derivatives | Anti-inflammatory | Downregulation of NADPH oxidase (NOX), iNOS, and COX-2; Inhibition of NF-κB signaling. nih.gov |
| Natural Phenolic Compounds (e.g., Luteolin) | Anti-inflammatory, Antiviral | Inhibition of viral entry and replication; Modulation of host inflammatory cascades. mdpi.com |
Potential in Materials Science and Coordination Chemistry through Metal Complexation Studies of Related Ligands
This compound belongs to the class of N-donor ligands, which are of significant interest in coordination chemistry for their ability to form stable complexes with a wide variety of metal ions. mdpi.com The design of such ligands is crucial for applications in catalysis, materials science, and bioinorganic chemistry. umsl.eduumn.edu The presence of multiple nitrogen atoms in this compound—specifically the pyridinic nitrogens and the amide nitrogen—provides multiple potential coordination sites for metal ions. Pyridine and its derivatives are widely used as ligands in coordination chemistry due to their ability to act as Lewis bases. wikipedia.org
The coordination properties of pyridine-based ligands can be fine-tuned by altering the substituents on the pyridine rings. umsl.edunih.gov This "tuning" can influence both the electronic properties (electron-donating or withdrawing nature) and the steric environment around the metal center, which in turn dictates the geometry and reactivity of the resulting complex. umsl.edu For instance, the methyl group in the 4-position of the pyridine ring in this compound can influence the ligand's basicity and, consequently, the strength of the metal-ligand bond. The design of multidentate ligands, which can bind to a metal ion through multiple donor atoms, often leads to more stable complexes due to the chelate effect. N-pyridylisonicotinamide structures can act as bidentate ligands, coordinating through the nitrogen atoms of both pyridine rings.
Spectroscopic techniques are essential for characterizing the structure and bonding in these metal complexes.
Infrared (IR) Spectroscopy: This technique is used to identify the coordination of the ligand to the metal ion. Upon complexation, shifts in the vibrational frequencies of the ligand, particularly the C=N and C=O stretching bands, can be observed. nih.gov For example, the C=N stretching vibration in a free imidazole ligand is shifted to lower wavenumbers upon coordination to a metal ion. nih.gov
UV-Visible Spectroscopy: This method provides information about the electronic transitions within the complex, which are sensitive to the coordination environment and the identity of the metal ion. The complexation of nicotinamide with metal ions causes a red shift (a shift to longer wavelengths) in its absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of diamagnetic metal complexes in solution. The chemical shifts of the ligand's protons and carbons can change significantly upon coordination. jscimedcentral.com
The study of such complexes provides fundamental insights into metal-ligand interactions and informs the design of new materials with specific catalytic, electronic, or optical properties. mdpi.com
| Technique | Information Obtained | Typical Observations in Metal-Pyridine Complexes |
| Infrared (IR) Spectroscopy | Identification of functional groups involved in coordination. | Shifts in the stretching frequencies of pyridine ring vibrations (ν(C=N)) and amide groups upon complexation. nih.gov |
| UV-Visible Spectroscopy | Information on electronic transitions and coordination geometry. | Shifts in π-π* and n-π* transition bands after complexation, indicating changes in the electronic environment. |
| X-ray Crystallography | Precise determination of bond lengths, bond angles, and overall 3D structure. | Provides definitive structural information, such as square planar or tetrahedral geometry around the metal center. jscimedcentral.com |
Future Research Trajectories and Unaddressed Challenges for N 4 Methyl Pyridin 2 Yl Isonicotinamide
Comprehensive Biological Profiling and Target Deconvolution of the Specific Compound
A significant challenge in the study of N-(4-Methyl-pyridin-2-yl)-isonicotinamide is the lack of a comprehensive biological profile. Future research must prioritize broad-spectrum screening to identify its biological targets. Techniques such as thermal proteome profiling (TPP) could be employed to observe changes in protein thermal stability across the proteome in the presence of the compound, thereby identifying direct targets and off-targets. A matrix-augmented pooling strategy (MAPS) could enhance the throughput of such screening, allowing for the concurrent testing of multiple compounds and revealing cell-specific drug-protein interactions. nih.gov This high-throughput approach is crucial as drug-target interactions can vary significantly across different cell lines. nih.gov
Target deconvolution is a critical subsequent step. nih.gov Once primary targets are identified, validating these interactions and understanding their functional consequences is paramount. This involves a combination of biochemical assays, genetic knockdown studies (e.g., siRNA or CRISPR-Cas9), and proteomics to confirm the engagement of the compound with its proposed target and to elucidate the immediate downstream effects of this interaction. Unraveling the specific proteins that this compound binds to is fundamental for understanding its mechanism of action and for predicting both its therapeutic efficacy and potential toxicity.
Advanced Synthetic Methodologies for Diversified Analogues and Improved Yields
The exploration of this compound's potential is currently limited by the available synthetic routes. Future research should focus on developing advanced synthetic methodologies to generate a diverse library of analogues. The core structure, consisting of a 4-methylpyridine (B42270) ring linked via an amide bond to an isonicotinamide (B137802) moiety, offers multiple points for chemical modification. For instance, methodologies used for synthesizing other substituted nicotinamides, such as splicing nitrogen-containing heterocycles or using pyridine-2(1H)-thione derivatives as synthons, could be adapted. nih.govmdpi.com
Developing more efficient, cost-effective, and environmentally friendly synthetic processes is also crucial. This could involve exploring novel catalytic systems, such as copper-based catalysis, which has shown promise in the synthesis of pyridine (B92270) derivatives. The goal is to improve reaction yields and facilitate the large-scale production necessary for extensive biological testing. A diversified library of analogues is essential for establishing structure-activity relationships (SAR), which can guide the optimization of the compound's potency, selectivity, and pharmacokinetic properties.
Multi-Omics and Systems Biology Approaches to Elucidate Downstream Cellular Effects
To gain a holistic understanding of the cellular response to this compound, future research must move beyond single-target analysis and embrace multi-omics and systems biology approaches. mdpi.com These methodologies offer a comprehensive view by integrating data from various molecular levels, including genomics, transcriptomics, proteomics, and metabolomics. nih.govmdpi.com By simultaneously analyzing how the compound affects genes, RNA transcripts, proteins, and metabolites, researchers can construct detailed models of the compound's downstream cellular effects and identify the pathways it modulates. mdpi.commdpi.com
Leveraging Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the process of drug discovery and design, and their application represents a significant future trajectory for this compound research. mdpi.com ML algorithms can be trained on existing data from related nicotinamide (B372718) and pyridine derivatives to build predictive models for various properties, including biological activity, physicochemical characteristics, and potential toxicity. mdpi.comnih.gov These models can then be used to virtually screen large libraries of potential analogues of this compound, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov
Generative AI models can also be employed for de novo drug design, creating novel molecular structures with desired properties from scratch. mdpi.com By learning the underlying patterns in chemical space, these models can propose innovative analogues of the core compound that may possess enhanced activity or improved pharmacological profiles. Furthermore, AI can aid in interpreting complex multi-omics data, identifying subtle patterns and correlations that might be missed by traditional analysis methods, thereby accelerating the elucidation of the compound's mechanism of action. nih.gov
Investigation into the Physicochemical Factors Governing Biological Activity and Pharmacological Properties
A fundamental and unaddressed area of research is the systematic investigation of the physicochemical properties of this compound and its analogues, and how these properties govern biological activity. Key parameters such as solubility, lipophilicity (LogP), polar surface area (PSA), and metabolic stability need to be experimentally determined and computationally modeled. The parent compound, isonicotinamide, is known to be soluble in water and various organic solvents, but the properties of this specific derivative are not well-documented. wikipedia.org
Understanding these factors is critical for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For example, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can be performed on a series of analogues to filter for candidates with favorable drug-like properties early in the discovery process. mdpi.com By correlating these physicochemical properties with in vitro biological activity, researchers can build robust quantitative structure-activity relationship (QSAR) models. These models are essential for rationally designing next-generation compounds with optimized potency and improved pharmacological profiles, ultimately bridging the gap between initial discovery and potential therapeutic application.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing N-(4-Methyl-pyridin-2-yl)-isonicotinamide derivatives?
- Synthesis : Derivatives can be synthesized via nucleophilic substitution or condensation reactions. For example, thiohydantoin derivatives of isonicotinamide were prepared by reacting cyclohexylamine with substituted nitroaryl groups, achieving yields of 53–60% under reflux conditions .
- Characterization : Use multi-modal techniques:
- Melting Point : Determined via capillary method (e.g., 210–213°C for one derivative) .
- Spectroscopy : IR confirms amide C=O (~1650 cm⁻¹) and thioamide C=S (~1200 cm⁻¹) bonds. ¹H/¹³C NMR identifies aromatic protons (δ 7.5–8.5 ppm) and alkyl groups (δ 1.0–2.5 ppm) .
- Purity : HPLC with ≥98% purity thresholds .
Q. How can researchers determine the crystal structure of this compound polymorphs?
- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve hydrogen bonding and stacking interactions. Polymorph stability studies require temperature-controlled diffraction experiments .
- Key Parameters : Optimize data collection with high-resolution (<1.0 Å) datasets and address twinning using SHELXD for structure solution .
Q. What analytical techniques are critical for validating compound identity and purity?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) .
- Mass Spectrometry : ESI-MS to confirm molecular ions (e.g., [M+H]⁺ for derivatives with M.W. 337–412 g/mol) .
- Elemental Analysis : Match calculated vs. observed C/H/N/S percentages (±0.3% tolerance) .
Advanced Research Questions
Q. How does this compound modulate biological targets, such as kinases or apoptosis pathways?
- Mechanistic Insights : Derivatives like RAF inhibitors (e.g., N-(3-(2-(2-hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide) bind to RAS-mutant kinases, inhibiting proliferation via Akt-mTOR pathway suppression. Use in vitro assays (IC₅₀ ≤ 50 nM) and Western blotting to quantify F-actin/paxillin downregulation .
- Apoptosis Assays : Flow cytometry with Annexin V/PI staining to validate caspase-3 activation in prostate cancer models .
Q. What strategies resolve contradictions in inhibition efficiency data for corrosion studies?
- Experimental Design : Conduct polarization studies in 15% HCl at 303 K, measuring parameters like corrosion current density (Icorr) and inhibition efficiency (η%). For example, η% increased from 18% (100 ppm) to 65% (300 ppm) for a related inhibitor .
- Data Validation : Compare electrochemical results with surface analysis (SEM/EDS) to confirm adsorption mechanisms .
Q. How can computational modeling optimize the pharmacokinetic profile of isonicotinamide derivatives?
- ADME Prediction : Use tools like SwissADME to calculate logP (target <3), PSA (<140 Ų), and metabolic stability. Derivatives with low bioavailability (<20% in rats) may require structural modifications (e.g., reducing lipophilicity) .
- Docking Studies : AutoDock Vina to simulate binding to FAPα (fibroblast activation protein) for imaging agent design. Prioritize compounds with ∆G ≤ −8 kcal/mol .
Q. What are the challenges in synthesizing enantiomerically pure derivatives, and how are they addressed?
- Chiral Resolution : Use chiral auxiliaries (e.g., (R)-N-(pyrrolidin-3-yl)acetamide) or asymmetric catalysis. Yields for enantiopure derivatives range from 27–30% under optimized conditions (K₂CO₃, KI, DMF, 70°C) .
- Analytical Validation : Chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) and circular dichroism (CD) spectroscopy .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
